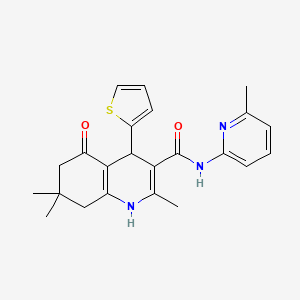

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

The compound 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide belongs to the hexahydroquinoline carboxamide family, characterized by a bicyclic quinoline core fused with a partially saturated cyclohexene ring. Key structural features include:

- A 6-methylpyridin-2-yl amide group at position 3, enabling hydrogen bonding and metal coordination.

- 2,7,7-Trimethyl groups on the quinoline scaffold, influencing steric bulk and lipophilicity.

- A 5-oxo moiety, which may participate in keto-enol tautomerism or hydrogen bonding.

Properties

CAS No. |

362487-59-0 |

|---|---|

Molecular Formula |

C23H25N3O2S |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C23H25N3O2S/c1-13-7-5-9-18(24-13)26-22(28)19-14(2)25-15-11-23(3,4)12-16(27)20(15)21(19)17-8-6-10-29-17/h5-10,21,25H,11-12H2,1-4H3,(H,24,26,28) |

InChI Key |

RODLVZKFHBMSEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CC(C3)(C)C)C |

Origin of Product |

United States |

Biological Activity

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 407.5 g/mol. The structure features a quinoline core with various functional groups that contribute to its biological activity. The compound's structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O2S |

| Molecular Weight | 407.5 g/mol |

| SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CC(C3)(C)C)C |

| InChI | InChI=1S/C23H25N3O2S/c1-13... |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation: It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

Anticancer Potential

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines:

-

Cytotoxicity: Compounds similar in structure have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines.

- Example: A related compound exhibited an IC50 value of 15.63 µM against MCF-7 breast cancer cells.

- Mechanisms of Action: Flow cytometry assays have revealed that certain derivatives induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression.

Comparative Activity

A comparative analysis of related compounds can provide insights into the potential efficacy of this compound:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Doxorubicin | 10.38 | MCF-7 |

| Compound A (related) | 15.63 | MCF-7 |

| Compound B (related) | 0.48 | HCT116 |

Case Studies

While specific case studies on this compound are scarce, research on related quinoline derivatives has provided valuable insights:

- Study on Quinoline Derivatives: A study highlighted that modifications on the quinoline core can significantly enhance anticancer activity through improved binding affinity to target proteins.

- Molecular Docking Studies: Computational studies suggest that the presence of electron-withdrawing groups enhances the biological potency of similar compounds by improving their interaction with target enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares its hexahydroquinoline carboxamide core with several derivatives, differing in substituents at positions 4 and 5. Key analogs include:

Key Observations:

- Electron-Donating vs.

- Steric Effects : The 7-phenyl substituent () introduces greater steric hindrance than the 2,7,7-trimethyl groups in the target compound.

- Solubility : Trimethoxy substituents () enhance aqueous solubility, whereas methylthio groups () increase hydrophobicity.

Crystallographic and Conformational Analysis

While direct crystallographic data for the target compound are unavailable, analogs such as Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () reveal:

- Puckered Ring Systems: The hexahydroquinoline core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. Similar puckering is expected in the target compound.

- Intermolecular Interactions : C—H···O hydrogen bonds () and π-π stacking (inferred from thiophene/pyridine groups) likely stabilize the crystal lattice.

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A green approach utilizes the ionic liquid [H₂-DABCO][HSO₄]₂ as a recyclable catalyst .

-

Reagents :

-

1,3-Cyclohexanedione (1 mmol)

-

Thiophene-2-carbaldehyde (1 mmol)

-

6-Methylpyridine-2-amine (1 mmol)

-

Ammonium acetate (1 mmol)

-

[H₂-DABCO][HSO₄]₂ (30 mg)

-

Ethanol (3–4 mL)

-

-

Conditions :

-

Stirring at room temperature for 5–15 minutes.

-

Catalyst recovery via filtration and water washing.

-

-

Advantages :

Solvent-Free Synthesis Using Silica-Supported Iron Catalysts

A solvent-free method employs silica-supported iron trifluoroacetate as a Lewis acid catalyst .

-

Reagents :

-

1,3-Cyclohexanedione (2 mmol)

-

Thiophene-2-carbaldehyde (2 mmol)

-

6-Methylpyridine-2-amine (2 mmol)

-

Ammonium acetate (3 mmol)

-

Fe(CF₃COO)₃/SiO₂ (20 mg)

-

-

Conditions :

-

Heating at 70°C for 20–30 minutes.

-

Catalyst removed by filtration.

-

-

Key Features :

-

No solvent reduces waste generation.

-

Broad functional group tolerance.

-

Grinding-Assisted Mechanochemical Synthesis

A solvent-free mechanochemical approach uses p-toluenesulfonic acid (p-TSA) as a catalyst .

-

Reagents :

-

1,3-Cyclohexanedione (2 mmol)

-

Thiophene-2-carbaldehyde (2 mmol)

-

6-Methylpyridine-2-amine (2 mmol)

-

Ammonium acetate (3 mmol)

-

p-TSA (10 mol%)

-

-

Conditions :

-

Grinding in a mortar for 15–20 minutes.

-

Product extracted with ethyl acetate.

-

-

Advantages :

-

Energy-efficient and avoids column chromatography.

-

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | E-Factor |

|---|---|---|---|---|---|

| Hantzsch Reflux | None | Methanol | 4–6 h | 76–89% | 3.1 |

| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | Ethanol | 5–15 min | 92–98% | 0.32 |

| Silica-Supported Fe | Fe(CF₃COO)₃/SiO₂ | Solvent-free | 20–30 min | 85–92% | 1.8 |

| Mechanochemical | p-TSA | Solvent-free | 15–20 min | 88–94% | 0.9 |

Critical Reaction Parameters

-

Catalyst Loading :

-

Temperature :

-

Substrate Scope :

Scalability and Industrial Feasibility

Q & A

Q. Optimization Strategies :

- Yield Improvement : Adjusting stoichiometry (e.g., 1.2 equivalents of thiophen-2-ylboronic acid) and temperature (80–90°C for coupling).

- Purity Control : Recrystallization from ethanol/ethyl acetate (3:2 v/v) to remove Pd residues .

What analytical techniques are used to characterize this compound, and how are structural ambiguities resolved?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm; hexahydroquinoline methyl groups at δ 1.2–1.5 ppm) .

- X-ray Diffraction (XRD) : Resolves stereochemistry and ring puckering (e.g., boat conformation in the hexahydroquinoline core with Cremer-Pople parameters: θ = 85°, φ = 30°) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₉N₃O₃S, m/z 431.5) .

Q. Advanced Resolution :

- DFT Calculations : Compare experimental XRD data with computed bond lengths/angles (e.g., C=O bond: 1.21 Å experimental vs. 1.22 Å DFT) to resolve conformational ambiguities .

What biological activities have been reported for this compound or its analogs?

Basic Research Question

- Antimicrobial Activity : Analogs inhibit Proteus vulgaris (MIC = 8 µg/mL) and Pseudomonas aeruginosa (MIC = 16 µg/mL) via agar well diffusion assays .

- Enzyme Inhibition : Thiophen-2-yl derivatives target bacterial dihydrofolate reductase (DHFR) with IC₅₀ = 2.3 µM .

- Antioxidant Properties : Dihydropyridine analogs show radical scavenging activity (EC₅₀ = 12 µM in DPPH assays) .

How do computational methods aid in understanding the compound’s conformation and reactivity?

Advanced Research Question

- Conformational Analysis : Molecular dynamics (MD) simulations reveal that the thiophen-2-yl group stabilizes the boat conformation of the hexahydroquinoline ring via van der Waals interactions .

- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., carbonyl oxygen, HOMO energy = -6.2 eV) for electrophilic substitution .

Q. Software Tools :

- SHELXL : Refines XRD data to determine torsional angles (e.g., thiophene ring dihedral angle = 15° relative to the quinoline plane) .

- OLEX2 : Visualizes hydrogen-bonding networks (e.g., N–H···O=C interactions stabilizing crystal packing) .

How can researchers resolve contradictions in reported synthesis yields or biological activity data?

Advanced Research Question

- Yield Discrepancies :

- Cause : Varied solvent purity (e.g., anhydrous vs. 95% ethanol) in carboxamide coupling.

- Solution : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Activity Variations :

How do hydrogen-bonding patterns and crystal packing influence the compound’s physicochemical properties?

Advanced Research Question

- Hydrogen-Bonding Networks :

- Impact on Solubility : π-π stacking between thiophene and pyridine rings reduces aqueous solubility (logP = 3.2) .

What structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Advanced Research Question

Q. Methodology :

- Analog Synthesis : Replace thiophen-2-yl with furan-2-yl to compare π-electron density effects .

- 3D-QSAR : CoMFA (Comparative Molecular Field Analysis) models predict activity cliffs for methyl group substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.